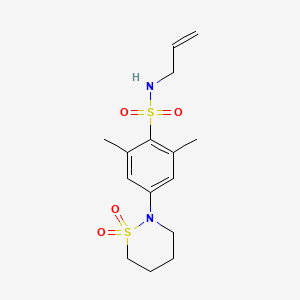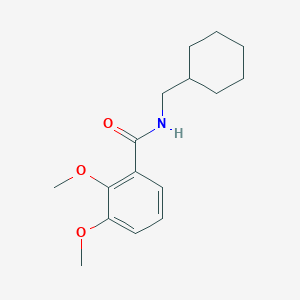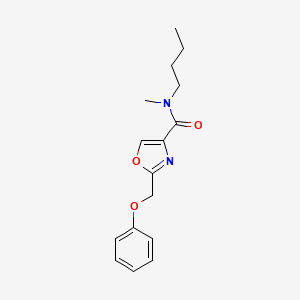![molecular formula C23H26N4O B5174905 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5174905.png)
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a novel indanecarboxamide derivative that exhibits unique properties that make it an attractive candidate for further research.
作用機序
The mechanism of action of 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide exhibits various biochemical and physiological effects. Some of the most significant effects include:
1. Anti-cancer properties: This compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotective properties: Studies have shown that this compound exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.
3. Vasodilatory properties: This compound exhibits vasodilatory properties, which makes it a potential candidate for the treatment of cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide in lab experiments include:
1. Unique properties: This compound exhibits unique properties that make it an attractive candidate for further research.
2. Potential applications: This compound has potential applications in various fields of scientific research, including cancer research, neurological disorders, and cardiovascular diseases.
The limitations of using 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide in lab experiments include:
1. Limited research: The research on this compound is limited, and more studies are required to fully understand its properties and potential applications.
2. Cost: The synthesis of this compound is a multi-step process that involves the use of various chemical reagents, which makes it a costly compound to synthesize.
将来の方向性
The potential applications of 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide in various fields of scientific research make it an attractive candidate for further research. Some of the future directions for research on this compound include:
1. Development of new anti-cancer drugs: The anti-cancer properties of this compound make it a potential candidate for the development of new anti-cancer drugs.
2. Neuroprotective agents: Further research is required to fully understand the neuroprotective properties of this compound and its potential applications in the treatment of neurological disorders.
3. Cardiovascular diseases: More studies are required to fully understand the vasodilatory properties of this compound and its potential applications in the treatment of cardiovascular diseases.
Conclusion:
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide is a novel compound that exhibits unique properties that make it an attractive candidate for further research. The potential applications of this compound in various fields of scientific research, including cancer research, neurological disorders, and cardiovascular diseases, make it a promising compound for future research. However, more studies are required to fully understand the properties and potential applications of this compound.
合成法
The synthesis of 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide is a multi-step process that involves the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it involves the reaction of 2-indanecarboxylic acid with benzylamine, followed by the reaction of the resulting product with methyl iodide to obtain the intermediate compound. The final product is obtained by reacting the intermediate compound with 1H-pyrazole-1-carboxamide.
科学的研究の応用
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide has potential applications in various fields of scientific research. Some of the most promising applications include:
1. Cancer Research: Studies have shown that 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide exhibits anti-cancer properties by inhibiting the growth of cancer cells.
2. Neurological Disorders: This compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.
3. Cardiovascular Diseases: Studies have shown that 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide exhibits vasodilatory properties, which makes it a potential candidate for the treatment of cardiovascular diseases.
特性
IUPAC Name |
2-[benzyl(methyl)amino]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-26(18-19-8-3-2-4-9-19)23(16-20-10-5-6-11-21(20)17-23)22(28)24-13-15-27-14-7-12-25-27/h2-12,14H,13,15-18H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDUTJPAAPGJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5174838.png)
![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)
![N-(4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5174843.png)


![8-[2-(4-nitrophenoxy)ethoxy]quinoline](/img/structure/B5174866.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5174867.png)

![1-[(5-fluoro-1H-indol-2-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5174884.png)
![3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5174890.png)
![N-(5-methyl-3-isoxazolyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B5174894.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)
